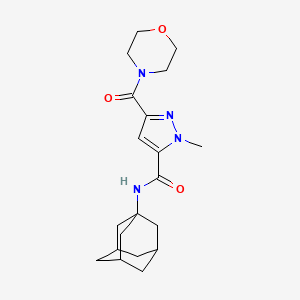
N-(1-Adamantyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Adamantyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a pyrazole ring, and a morpholinocarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Morpholinocarbonylation: The morpholinocarbonyl group is introduced by reacting the intermediate with morpholine and a carbonylating agent such as phosgene or triphosgene.
Final Coupling: The final step involves coupling the pyrazole derivative with the adamantyl and morpholinocarbonyl intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include hydroxylated adamantyl derivatives, reduced carbonyl compounds, and various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-Adamantyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-Adamantyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the morpholinocarbonyl group can form additional hydrogen bonds, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-1-methyl-3-(carbamoyl)-1H-pyrazole-5-carboxamide
- N-(1-Adamantyl)-1-methyl-3-(piperidinocarbonyl)-1H-pyrazole-5-carboxamide
- N-(1-Adamantyl)-1-methyl-3-(pyrrolidinocarbonyl)-1H-pyrazole-5-carboxamide
Uniqueness
N-(1-Adamantyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the morpholinocarbonyl group, which imparts distinct physicochemical properties and biological activity. This differentiates it from other similar compounds, which may have different substituents on the pyrazole ring, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C20H28N4O3 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H28N4O3/c1-23-17(9-16(22-23)19(26)24-2-4-27-5-3-24)18(25)21-20-10-13-6-14(11-20)8-15(7-13)12-20/h9,13-15H,2-8,10-12H2,1H3,(H,21,25) |
InChI Key |
CRARDMXWCSXRES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















